Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
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Overview
Description
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is a coordination complex that features a palladium center coordinated to two chlorine atoms and a ferrocene ligand substituted with two di-tert-butylphosphino groups. This compound is known for its stability and high catalytic activity, making it a valuable catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as Suzuki and Heck reactions .
Mechanism of Action
Target of Action
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II), also known as PdCl2(dtbpf), is primarily used as a catalyst in various chemical reactions . Its main targets are the reactants in these reactions, particularly in cross-coupling reactions .
Mode of Action
PdCl2(dtbpf) facilitates the cross-coupling reactions by acting as a catalyst . It interacts with its targets (the reactants) and accelerates the reaction without being consumed in the process . This results in the formation of the desired products more efficiently and rapidly .
Biochemical Pathways
As a catalyst, PdCl2(dtbpf) is involved in several types of cross-coupling reactions, including the Suzuki, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and fine chemicals .
Pharmacokinetics
Its solubility in various solvents such as dichloromethane and chloroform, and partial solubility in acetone, alcohols, tetrahydrofuran, and dioxane , can impact its availability in reactions.
Result of Action
The result of PdCl2(dtbpf)'s action is the efficient and rapid formation of the desired products in the reactions it catalyzes . For example, in Suzuki-cross coupling reactions, it facilitates the reaction of aromatic halides with methyliminodiacetic acid derivatives .
Action Environment
The action of PdCl2(dtbpf) can be influenced by various environmental factors. For instance, it is air-stable , which means it can maintain its catalytic activity in the presence of air. Its storage temperature (−20°C) can also impact its stability . Furthermore, the choice of solvent can affect its solubility and, consequently, its efficacy in catalyzing reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) can be synthesized by reacting 1,1-bis(di-tert-butylphosphino)ferrocene with palladium(II) chloride. The reaction typically takes place in a solvent such as dichloromethane or chloroform, and the product is obtained as a dark purple crystalline solid . The reaction can be represented as follows:
1,1-bis(di-tert-butylphosphino)ferrocene+PdCl2→Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for larger scale production. This includes using larger reaction vessels, efficient mixing, and controlled temperature conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) primarily undergoes catalytic reactions, particularly in cross-coupling reactions. These include:
Suzuki Coupling: Reaction with aryl boronic acids to form biaryl compounds.
Heck Reaction: Coupling of aryl halides with alkenes.
Sonogashira Coupling: Coupling of aryl halides with terminal alkynes.
Common Reagents and Conditions
Suzuki Coupling: Aryl boronic acids, bases such as potassium carbonate, and solvents like toluene or ethanol.
Heck Reaction: Aryl halides, alkenes, bases such as triethylamine, and solvents like N,N-dimethylformamide.
Sonogashira Coupling: Aryl halides, terminal alkynes, bases such as triethylamine, and solvents like tetrahydrofuran.
Major Products
Suzuki Coupling: Biaryl compounds.
Heck Reaction: Substituted alkenes.
Sonogashira Coupling: Aryl alkynes.
Scientific Research Applications
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Organic Synthesis: Facilitates the formation of carbon-carbon and carbon-nitrogen bonds in the synthesis of pharmaceuticals and fine chemicals.
Material Science: Used in the preparation of polymers and advanced materials.
Medicinal Chemistry: Plays a role in the synthesis of biologically active molecules and potential drug candidates
Comparison with Similar Compounds
Similar Compounds
- Dichloro[1,1-bis(diphenylphosphino)ferrocene]palladium(II)
- Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
- Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]nickel(II)
Uniqueness
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is unique due to its high stability and catalytic efficiency in a wide range of cross-coupling reactions. The presence of the di-tert-butylphosphino groups enhances the electron-donating ability of the ligand, improving the reactivity of the palladium center .
Properties
CAS No. |
95408-45-0 |
---|---|
Molecular Formula |
C26H46Cl2FeP2Pd+2 |
Molecular Weight |
653.8 g/mol |
IUPAC Name |
ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphanium;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q2*-1;;;2*+2 |
InChI Key |
LZWLLMFYVGUUAL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe] |
Canonical SMILES |
CC(C)(C)[PH+](C1=CC=C[CH-]1)C(C)(C)C.CC(C)(C)[PH+](C1=CC=C[CH-]1)C(C)(C)C.Cl[Pd]Cl.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
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